Deoxyfusapyron

Übersicht

Beschreibung

Deoxyfusapyrone is a polyketide compound containing a pyrone ring, originally isolated from the marine-derived fungus Fusarium species.

Wissenschaftliche Forschungsanwendungen

Deoxyfusapyron wurde ausgiebig auf seine antimikrobiellen Eigenschaften untersucht. Es zeigt Aktivität gegen verschiedene Pilzpathogene, darunter Aspergillus-Arten und Fusarium-Arten. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung von Antimykotika für landwirtschaftliche und medizinische Anwendungen .

Neben seinen antimikrobiellen Eigenschaften wurde this compound wegen seiner potenziellen Verwendung in der Krebstherapie aufgrund seiner zytotoxischen Wirkungen auf bestimmte Krebszelllinien untersucht. Seine Fähigkeit, das Wachstum von pathogenen Pilzen und Krebszellen zu hemmen, unterstreicht seine Bedeutung in der wissenschaftlichen Forschung .

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist noch nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch die Störung der Zellmembranintegrität von Pilzpathogenen ausübt, was zum Zelltod führt. Die Interaktion der Verbindung mit zellulären Zielstrukturen und Signalwegen, die an der Membranbiosynthese und -erhaltung beteiligt sind, ist ein wichtiger Bereich der laufenden Forschung .

Ähnliche Verbindungen:

Fusapyron: Eine weitere Polyketidverbindung mit einem Pyronring, die aus Fusarium-Arten isoliert wurde. Sie teilt ähnliche antimikrobielle Eigenschaften mit this compound.

Neofusapyron: Eine verwandte Verbindung, die ebenfalls aus marinen Fusarium-Arten isoliert wurde. .

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Strukturmerkmale und des Vorhandenseins eines Pyronrings einzigartig, der zu seiner besonderen chemischen Reaktivität und biologischen Aktivität beiträgt. Seine niedrige Zootoxizität und das Potenzial für den Einsatz in der nacherntetechnischen Pflanzenschutzmittelkontrolle unterscheiden es weiter von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Deoxyfusapyrone is an antifungal α-pyrone metabolite isolated from several Fusarium species . It exhibits broad-spectrum antifungal activity, combating Cryptococcus neoformans and Aspergillus species . It is ineffective against yeast and bacillus megaterium .

Mode of Action

It is known that it interacts with its targets, primarily fungal cells, to exert its antifungal effects .

Biochemical Pathways

Deoxyfusapyrone is a product of the Fusarium species’ secondary metabolism . The biosynthesis of Deoxyfusapyrone depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae . The polyketide synthase (PKS) FmPKS40 is involved in fusapyrone biosynthesis .

Result of Action

Deoxyfusapyrone exhibits low zoo-toxicity as evidenced by a lack of toxicity against Artemia salina . It is a useful candidate for controlling postharvest crop diseases . The removal of FmKMT1 resulted in an almost complete loss of fusapyrone and Deoxyfusapyrone .

Action Environment

The action of Deoxyfusapyrone is influenced by the environment in which the Fusarium species are found. For instance, Fusarium species isolated from marine environments have been found to produce Deoxyfusapyrone . .

Biochemische Analyse

Biochemical Properties

Deoxyfusapyrone interacts with various biomolecules in biochemical reactions. It exhibits antimicrobial activities, suggesting that it interacts with enzymes and proteins essential for the survival of microorganisms

Cellular Effects

Deoxyfusapyrone affects various types of cells and cellular processes. It has been found to exhibit strong antibiotic activity towards Geotrichum candidum

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules and potential enzyme inhibition or activation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deoxyfusapyrone can be synthesized through various synthetic methods involving the formation of pyrone moieties. One common approach is the metal-free synthesis, which involves the cyclization of appropriate precursors under controlled conditions. Transition metal-catalyzed reactions, such as those using ruthenium catalysts, have also been employed to achieve regioselective cyclization .

Industrial Production Methods: Industrial production of deoxyfusapyrone typically involves the cultivation of Fusarium species on a suitable medium, such as sterilized unpolished rice, under controlled conditions. The fermentation process is followed by extraction and purification using chromatographic techniques. The organic layer is subjected to silica gel column chromatography, yielding pure deoxyfusapyrone .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deoxyfusapyron durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein des Pyronrings erleichtert, der eine ähnliche Reaktivität wie Lactone und 1,3-Diene zeigt .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können zur Oxidation von this compound verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Fusapyrone: Another polyketide compound with a pyrone ring, isolated from Fusarium species. It shares similar antimicrobial properties with deoxyfusapyrone.

Neofusapyrone: A related compound also isolated from marine-derived Fusarium species. .

Uniqueness: Deoxyfusapyrone is unique due to its specific structural features and the presence of a pyrone ring, which contributes to its distinct chemical reactivity and biological activity. Its low zoo-toxicity and potential for use in postharvest crop disease control further distinguish it from other similar compounds .

Eigenschaften

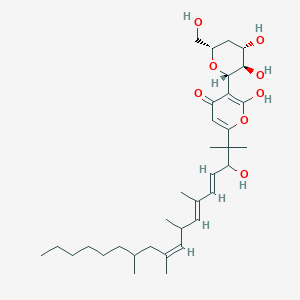

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMMGDLQIQYRDA-PWVYRXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is deoxyfusapyrone and where is it found?

A1: Deoxyfusapyrone is a naturally occurring antifungal compound, specifically a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, originally isolated from rice cultures of the fungus Fusarium semitectum. [, , ] It has also been found in other Fusarium species, including Fusarium mangiferae and a marine-derived Fusarium species. [, , ]

Q2: What is the chemical structure of deoxyfusapyrone?

A2: Deoxyfusapyrone is a derivative of fusapyrone, differing in the structure of the aliphatic side chain attached to the pyrone ring. While the exact structure of deoxyfusapyrone was initially misreported, a structural revision was later published. [] For the corrected structure, please refer to the publication.

Q3: What is known about the biosynthesis of deoxyfusapyrone?

A3: Research on Fusarium mangiferae has revealed that deoxyfusapyrone biosynthesis is significantly reduced in the absence of the histone 3 lysine 9 (H3K9) methyltransferase, FmKmt1. [] This suggests epigenetic regulation of the biosynthetic pathway. Additionally, the polyketide synthase (PKS) FmPKS40 has been implicated in the biosynthesis of fusapyrone and, by extension, likely plays a role in deoxyfusapyrone biosynthesis. []

Q4: What is the antifungal activity spectrum of deoxyfusapyrone?

A4: Deoxyfusapyrone exhibits antifungal activity against a variety of filamentous fungi. [] Studies have shown it to be effective against plant pathogenic fungi such as Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum. [] Notably, Fusarium species, including the producing organism, displayed lower sensitivity. [] Deoxyfusapyrone also demonstrated activity against human pathogenic Aspergilli and, to a lesser extent, some Candida species. []

Q5: How does the antifungal activity of deoxyfusapyrone compare to fusapyrone?

A5: While both deoxyfusapyrone and fusapyrone possess antifungal properties, fusapyrone consistently demonstrates greater potency against tested fungi. []

Q6: Has the structure-activity relationship of deoxyfusapyrone been investigated?

A6: Although a comprehensive structure-activity relationship study specifically for deoxyfusapyrone has not been published, research on fusapyrone derivatives offers some insights. [] Modifications to the glycosyl residue, pyrone ring, and aliphatic chain of fusapyrone significantly impacted its antifungal activity and toxicity. [] These findings suggest that similar structural alterations in deoxyfusapyrone could influence its biological profile.

Q7: What is the toxicity profile of deoxyfusapyrone?

A7: Deoxyfusapyrone exhibits some toxicity toward Artemia salina larvae with an LC50 of 37.1 μM (21.8 μg/mL), while fusapyrone displayed no toxicity at the tested concentrations. [] Interestingly, deoxyfusapyrone did not exhibit phytotoxicity in plant-cell, wilt, chlorosis, or necrosis assays and even stimulated root elongation in tomato seedlings at certain concentrations. [] These findings suggest a degree of species-specificity in deoxyfusapyrone's toxicity.

Q8: Are there analytical methods available for the detection and quantification of deoxyfusapyrone?

A8: Yes, a high-performance liquid chromatography (HPLC) method has been developed for the simultaneous analysis of both fusapyrone and deoxyfusapyrone in crude extracts. [, ] This method uses a C-18 reverse phase column with a methanol-water mobile phase and UV detection at 285 nm. [] Furthermore, a combined medium pressure column chromatography and thin-layer chromatography (TLC) method enables the isolation and purification of both compounds from fungal cultures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.